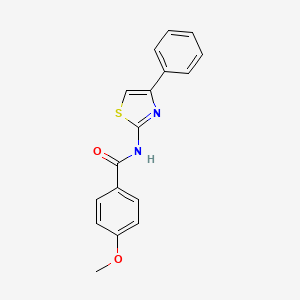

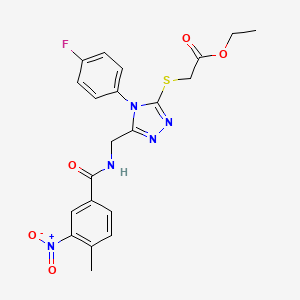

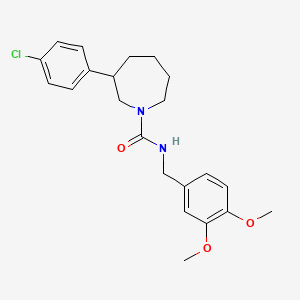

Isoxazol-5-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . They are known for their wide spectrum of biological activities and therapeutic potential . Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .

Synthesis Analysis

The synthesis of isoxazoles has been an interesting field of study for decades . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis

The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis

Isoxazoles are especially synthetically useful . A large number of publications appear annually on the synthesis of new representatives of isoxazoles .Applications De Recherche Scientifique

Synthesis and Structural Studies

- Synthesis Techniques : Isoxazoles, including those related to the queried compound, have been synthesized through various methods. For instance, 5-Amino-3-(pyrrol-2-yl)isoxazoles were selectively prepared by reacting 2-(2,2-dicyano-1-ethylthioethenyl)pyrroles with hydroxylamine in methanol. Similarly, 2-(2-carbamoyl-2-cyano-1-ethylthioethenyl) pyrroles were reacted with hydroxylamine to yield 5-aminoisoxazoles and their structural isomers, 3-aminoisoxazoles (Sobenina et al., 2005).

Bioactivation and Metabolism

- Bioactivation Pathways : Research has uncovered novel bioactivation pathways of isoxazole rings in human liver microsomes. For example, a study on a 3,4-unsubstituted isoxazole showed that after enzyme-catalyzed cleavage of the isoxazole ring, a series of transformations occurred leading to the formation of a glutathione adduct of a cyanoacrolein derivative (Yu et al., 2011).

Antimicrobial Activity

- Antimicrobial Properties : Several studies have demonstrated the antimicrobial activity of isoxazole derivatives. For example, new pyridine derivatives, including isoxazolines, were synthesized and exhibited variable and modest activity against bacteria and fungi (Patel et al., 2011). Another study synthesized a series of novel isoxazolines and tested them for antimicrobial activity, finding significant antibacterial as well as antifungal activity in some compounds (Gaonkar et al., 2007).

Pharmaceutical Applications

- Pharmacological Properties : Isoxazole derivatives have been explored for their potential in various pharmacological applications. For instance, a study on (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives revealed their efficacy as sodium channel blockers and anticonvulsant agents (Malik & Khan, 2014).

Biochemical Characterization

- Biochemical Analysis : Novel isoxazolopyridone derivatives were characterized as antagonists of metabotropic glutamate receptor (mGluR) 7. This study provided insights into the receptor binding and antagonistic properties of these compounds, making them useful pharmacological tools for studying central nervous system functions (Suzuki et al., 2007).

Mécanisme D'action

Orientations Futures

Isoxazoles continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

Propriétés

IUPAC Name |

[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-(1,2-oxazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O4/c1-19-11-6-14-7-12(16-11)20-9-3-5-17(8-9)13(18)10-2-4-15-21-10/h2,4,6-7,9H,3,5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFXUSQWCCZUTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoxazol-5-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

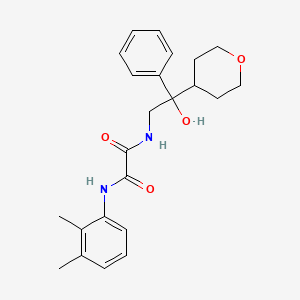

![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2896875.png)

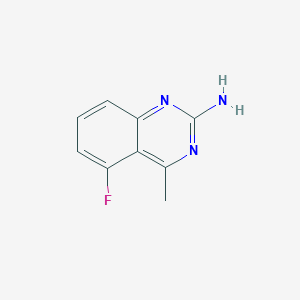

![6-Fluoro-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2896878.png)

![6-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2896883.png)

![N-benzyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2896884.png)